molecular formula C23H18F2N2O2 B6568928 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide CAS No. 946266-46-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide

Cat. No.: B6568928
CAS No.: 946266-46-2
M. Wt: 392.4 g/mol
InChI Key: XBHDRUWWRIXVQX-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a difluorobenzamide group. Its unique structural features make it a valuable subject for studies in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

    Benzoylation: The tetrahydroquinoline intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 2,6-difluorobenzoyl chloride to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features allow it to interact with biological targets, making it a potential lead compound for drug discovery.

    Biological Probes: It can be used as a probe to study biological processes and pathways.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may bind to specific proteins or enzymes, modulating their activity. The presence of the difluorobenzamide group can enhance its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide

Comparison:

  • Structural Differences: While these compounds share the tetrahydroquinoline and benzoyl groups, they differ in the substituents attached to the benzamide moiety. For instance, the presence of fluorine atoms in N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide can significantly alter its chemical reactivity and biological activity.
  • Unique Properties: The difluorobenzamide group in the target compound can enhance its stability and binding affinity in biological systems, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O2/c24-18-9-4-10-19(25)21(18)22(28)26-17-12-11-15-8-5-13-27(20(15)14-17)23(29)16-6-2-1-3-7-16/h1-4,6-7,9-12,14H,5,8,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHDRUWWRIXVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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